2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid

HIV-1 integrase inhibition Structure–activity relationship Styrylquinoline pharmacophore

2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid (CAS 765304-46-9, ChEMBL CHEMBL39883) is a synthetic small-molecule member of the styrylquinoline (SQ) class. It features the canonical 8-hydroxyquinoline-7-carboxylic acid pharmacophore linked via a trans-ethenyl spacer to a 4-aminophenyl ring.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B15208557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC=C(C=C3)N
InChIInChI=1S/C18H14N2O3/c19-13-6-1-11(2-7-13)3-8-14-9-4-12-5-10-15(18(22)23)17(21)16(12)20-14/h1-10,21H,19H2,(H,22,23)/b8-3+
InChIKeyDWCMUMVTENZHNQ-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid: A Distinctive Styrylquinoline Scaffold for HIV Integrase and Kinase Research


2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid (CAS 765304-46-9, ChEMBL CHEMBL39883) is a synthetic small-molecule member of the styrylquinoline (SQ) class [1]. It features the canonical 8-hydroxyquinoline-7-carboxylic acid pharmacophore linked via a trans-ethenyl spacer to a 4-aminophenyl ring. This compound is recognized for its dual HIV-1 integrase (IN) inhibitory activity at sub-micromolar concentrations, moderate PIM1 kinase inhibition, and monoamine oxidase-A (MAO-A) inhibition [2]. Unlike high-potency catechol-bearing SQs, the 4-aminostyryl substitution confers a distinct selectivity and target-engagement profile, positioning this molecule as a valuable tool compound and a versatile starting point for medicinal-chemistry optimization campaigns [3].

Why Generic Substitution Among 8-Hydroxyquinoline-7-Carboxylic Acid Derivatives Risks Activity Loss for 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid


Substituting 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid with a structurally similar styrylquinoline analog—even one bearing the same 8-hydroxyquinoline-7-carboxylic acid core—frequently results in loss of the compound's distinctive HIV-1 integrase (IN) inhibition profile and off-target activity balance. The C-7 carboxylic acid is an absolute requirement for IN inhibition, as removal of this group abolishes anti-integrase activity (IC50 shifts from 3.5 µM to >100 µM) [1]. Furthermore, the 4-aminostyryl terminus uniquely determines the molecule's selectivity between two IN catalytic steps and its ancillary kinase/MAO profile, which cannot be recapitulated by hydroxy-, methoxy-, or unsubstituted styryl analogs [2]. These pronounced structure–activity discontinuities across the SQ series render functional substitution without rigorous re-verification highly unreliable.

Quantitative Differentiation Evidence for 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid Against Key Comparators


C-7 Carboxylic Acid is a Non-Negotiable Pharmacophoric Determinant for HIV-1 Integrase Inhibition

The C-7 carboxylic acid substituent on the 8-hydroxyquinoline scaffold is a mandatory structural requirement for HIV-1 integrase (IN) inhibitory activity. The target compound, 2-(4-aminostyryl)-8-hydroxyquinoline-7-carboxylic acid, exhibits a 3′-processing IC50 of 3.5 µM against HIV-1 IN [1]. Its direct structural comparator, Compound 25 (2-(4-aminostyryl)-8-hydroxyquinoline, which solely lacks the C-7 carboxylic acid), is completely inactive in the same assay with an IC50 >100 µM [2]. This corresponds to a >28.6-fold loss of activity, confirming that the C-7 carboxylic acid functions as an essential pharmacophore element. Without quantitative demonstration of C-7 carboxylate integrity, any potential substitute must be considered functionally non-equivalent for HIV IN-targeted applications.

HIV-1 integrase inhibition Structure–activity relationship Styrylquinoline pharmacophore

Dual 3′-Processing and Strand-Transfer Inhibition Differentiates Styrylquinolines from Diketo Acid Strand-Transfer Inhibitors

The target compound inhibits both catalytic steps of HIV-1 integrase: 3′-processing (IC50 = 3.5 µM) and strand transfer (IC50 = 2.2 µM) [1]. This dual-step inhibition profile distinguishes the styrylquinoline class from diketo acid-based integrase strand-transfer inhibitors (INSTIs) such as L-731,988, which preferentially inhibit strand transfer but fail to block 3′-processing [2]. The mechanistic basis, established for styrylquinolines as a class, involves competitive binding at the IN–DNA interface that prevents viral DNA recognition (first site), with a secondary binding mode that further reduces strand-transfer efficiency by approximately 5- to 10-fold [2]. Users selecting this compound for mechanistic IN studies gain a molecular probe that functionally interrogates both catalytic steps simultaneously.

HIV-1 integrase mechanism 3′-Processing inhibition Strand-transfer inhibition Mechanism of action

4-Aminostyryl Substitution Yields Distinct Selectivity Versus Hydroxylated and Catechol-Bearing Analogs

Within the SQ class, substitution patterns on the styryl ring profoundly modulate potency and selectivity. The 4-aminostyryl target compound (IN 3′-processing IC50 = 3.5 µM; CEM antiviral IC50 = 50 µM) occupies a distinct potency-selectivity space relative to catechol-bearing SQs. The high-potency compound FZ41 (8-hydroxy-2-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]quinoline-7-carboxylic acid) achieves sub-100 nM IN IC50 values [1] but loses selectivity between 3′-processing and strand transfer [2]. Conversely, the target compound retains a balanced dual-step inhibition profile. Importantly, the 4-amino group endows this molecule with ancillary PIM1 kinase inhibitory activity (IC50 = 4.0 µM) [3] that has not been reported for catechol-type SQs. This unique multi-target signature makes the compound a differentiated probe for polypharmacology studies, whereas the ultra-potent catechol series primarily serves as lead optimization templates for single-target IN inhibition.

Structure–activity relationship Selectivity profiling Integrase inhibitor pharmacophore

MAO-A Inhibitory Activity Introduces a Neuropharmacological Dimension Absent in Classical Catechol Styrylquinolines

The target compound inhibits recombinant human monoamine oxidase-A (MAO-A) with an IC50 of 25.3 µM, as measured by kynuramine deamination assay after 20 min incubation [1]. In contrast, potent catechol-bearing styrylquinolines in the SQ series have not been systematically characterized for MAO-A activity, indicating that the 4-aminostyryl group introduces a measurable interaction with flavin-containing amine oxidases [2]. This ancillary activity is relevant because MAO enzymes are key pharmacological targets in neurodegenerative and neuropsychiatric drug discovery, and MAO-A inhibition has also been implicated in modulating HIV-associated neurocognitive disorder pathology. For screening programs that aim to capture compounds with dual antiviral and neuroprotective potential, this compound provides a starting chemotype that concurrently engages HIV integrase and MAO-A.

Monoamine oxidase inhibition Neuropharmacology Off-target profiling

Antimycobacterial Activity Potential Supported by Class-Level SAR in 8-Hydroxyquinoline-7-Carboxylic Acid Derivatives

While the target compound itself has not been directly evaluated in published antimycobacterial assays, a closely related analog—2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid—demonstrated activity comparable to isoniazid and ciprofloxacin against the Mycobacterium avium complex [1]. The broader styrylquinoline series, evaluated against M. kansasii, M. avium complex, M. smegmatis, M. abscessus, M. tuberculosis and M. avium paratuberculosis, includes multiple analogs that outperformed standard drugs [1]. The target compound conserves the core 8-hydroxyquinoline-7-carboxylic acid scaffold responsible for metal-chelation-dependent antimycobacterial mechanisms, but adds a 4-aminostyryl substituent whose impact on antimycobacterial potency and selectivity remains uncharacterized. This represents a validated but untested opportunity: the scaffold is proven antimycobacterial, and the 4-amino substituent may confer favorable physicochemical properties (logP, solubility) relative to hydroxy-substituted analogs.

Antimycobacterial activity Tuberculosis drug discovery 8-Hydroxyquinoline scaffold

Optimal Application Scenarios for 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid Based on Quantitative Differentiation Evidence


HIV-1 Integrase Mechanistic Probe for Dual 3′-Processing and Strand-Transfer Inhibition Studies

This compound is uniquely suited as a reference inhibitor for laboratories conducting mechanistic dissection of HIV-1 integrase catalysis. Unlike diketo acid INSTIs (e.g., raltegravir, L-731,988) that exclusively target the strand-transfer step, 2-(4-aminostyryl)-8-hydroxyquinoline-7-carboxylic acid inhibits both 3′-processing (IC50 = 3.5 µM) and strand transfer (IC50 = 2.2 µM) with a balanced ratio [1]. The established mechanism involves competitive displacement of viral DNA from the IN–DNA complex, confirmed by fluorescence anisotropy and computational docking studies [2]. Its use in side-by-side experiments with strand-transfer-specific inhibitors enables clear discrimination between INBI and INSTI mechanisms, supporting target engagement validation in drug-discovery programs.

Polypharmacology Probe for Integrase–Kinase–MAO-A Multi-Target Profiling

The compound's multi-target engagement profile—HIV-1 integrase (dual-step IC50 ~2–4 µM), PIM1 kinase (IC50 = 4.0 µM), and MAO-A (IC50 = 25.3 µM)—makes it a valuable tool for polypharmacology research [1]. PIM1 kinase is an oncogenic serine/threonine kinase implicated in cancer cell survival and HIV transcriptional regulation, while MAO-A inhibition has relevance in neuro-HIV and neurodegeneration [2]. No catechol-bearing styrylquinoline has been reported to exhibit this breadth of target coverage. Researchers investigating integrated antiviral–anticancer or antiviral–neuroprotective strategies can use this compound as a single-agent polypharmacology reference standard for assay development and cross-target selectivity benchmarking.

Structure–Activity Relationship Anchor Point for Styrylquinoline Optimization Campaigns

As a compound that retains measurable IN activity but occupies a distinct position on the potency–selectivity continuum relative to ultra-potent catechol analogs, this molecule serves as a critical SAR anchor point. The quantitative demonstration that removal of the C-7 carboxylic acid abolishes all IN activity (IC50 >100 µM vs. 3.5 µM) [1] establishes this functional group as a go/no-go criterion for any subsequent derivatization. Medicinal chemistry teams can use the target compound as a starting scaffold for systematic variation of the styryl ring substitution to tune potency, selectivity, and physicochemical properties, with the C-7 carboxylic acid held constant as an essential pharmacophoric element [2].

Antimycobacterial Screening Starting Point with Validated Scaffold Pedigree

The core 8-hydroxyquinoline-7-carboxylic acid scaffold has demonstrated activity comparable to isoniazid and ciprofloxacin against clinically relevant mycobacterial species, including the M. avium complex [1]. While this specific compound has not been subjected to antimycobacterial evaluation, the proven scaffold pedigree—combined with the unexplored 4-aminostyryl substituent—positions it as a high-priority candidate for tuberculosis and non-tuberculous mycobacterial drug-discovery screening. The 4-amino group may also provide a synthetic handle for further derivatization (e.g., amide coupling, diazotization) to generate focused antimycobacterial libraries [1].

Quote Request

Request a Quote for 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.